3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one
Overview
Description
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is a heterocyclic organic compound with the molecular formula C11H12N2OS
Preparation Methods
The synthesis of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of benzylamine with carbon disulfide and methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.
Biology: The compound has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential use in cancer therapy.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is not fully understood. it is believed to function by inhibiting various enzymes and signaling pathways involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular functions, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is thought to be mediated through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is unique due to its thioxo group, which imparts distinct chemical and biological properties. Similar compounds include:
1-Methyl-3-benzyl-2-oxoimidazolidin-4-one: This compound lacks the sulfur atom present in this compound, resulting in different reactivity and biological activity.
3-Benzyl-1-methyl-2-imidazolidinone: This compound has a similar structure but lacks the thioxo group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
3-benzyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNWUIGQXTKOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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